molecular formula C10H8N6 B601802 1,3-Di(1H-1,2,4-triazol-1-yl)benzene CAS No. 514222-44-7

1,3-Di(1H-1,2,4-triazol-1-yl)benzene

Cat. No.: B601802
CAS No.: 514222-44-7
M. Wt: 212.22
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Description

1,3-Di(1H-1,2,4-triazol-1-yl)benzene is a chemical compound characterized by the presence of two 1H-1,2,4-triazole rings attached to a benzene ring

Preparation Methods

The synthesis of 1,3-Di(1H-1,2,4-triazol-1-yl)benzene typically involves the reaction of 1,3-dibromobenzene with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a type of “click chemistry” reaction. This method is favored for its efficiency and high yield .

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.

Chemical Reactions Analysis

1,3-Di(1H-1,2,4-triazol-1-yl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Di(1H-1,2,4-triazol-1-yl)benzene has a wide range of scientific research applications:

Comparison with Similar Compounds

1,3-Di(1H-1,2,4-triazol-1-yl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biological Activity

1,3-Di(1H-1,2,4-triazol-1-yl)benzene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features two triazole rings attached to a benzene core, which may confer unique properties that are beneficial in various therapeutic applications.

The synthesis of this compound typically involves the reaction of 1,3-dibromobenzene with 1H-1,2,4-triazole under specific conditions. One efficient method for this synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), known for its high yield and efficiency in forming complex structures. The compound has a molecular formula of C10H8N6 and a molar mass of 212.21 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various triazole derivatives, it was found that compounds containing the triazole moiety often demonstrate enhanced inhibition against a range of bacterial and fungal pathogens. The mechanism is believed to involve interference with nucleic acid synthesis or disruption of cell membrane integrity .

Anticancer Activity

The compound's anticancer potential has been explored in several studies. For instance, derivatives of this compound have shown promising results against various cancer cell lines. A notable study reported IC50 values indicating potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with values as low as 0.046 µM for certain analogs . The structure-activity relationship (SAR) analysis suggests that modifications to the triazole rings can significantly enhance cytotoxicity.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. In particular, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The incorporation of triazole rings has been linked to increased inhibitory activity compared to other classes of compounds .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound relative to similar compounds, the following table summarizes key findings:

CompoundIC50 (µM)Activity Type
This compound0.046 - 0.065Anticancer
1,2,4-Triazole derivative>100Weak AChE inhibitor
4-Hexyltriazole derivative<50Potent AChE inhibitor

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds with the di(triazole) structure had lower minimum inhibitory concentrations (MICs), suggesting enhanced potency compared to single triazole analogs.

Case Study 2: Cancer Cell Lines
In vitro assays demonstrated that derivatives of this compound induced apoptosis in cancer cells through caspase activation pathways. The study provided evidence that structural modifications could lead to improved selectivity and potency against specific cancer types.

Properties

IUPAC Name

1-[3-(1,2,4-triazol-1-yl)phenyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-2-9(15-7-11-5-13-15)4-10(3-1)16-8-12-6-14-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXRKYXCCDJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NC=N2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199409
Record name Fluconazole specified impurity C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514222-44-7
Record name Fluconazole specified impurity C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514222447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluconazole specified impurity C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole
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Record name 1,1'-(1,3-PHENYLENE)DI-1H-1,2,4-TRIAZOLE
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